REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](=O)[C:8]2[S:14][CH:13]=[C:12]([CH3:15])[C:9]=2[NH:10][CH:11]=1)=[O:5])[CH3:2].P(Cl)(Cl)(Cl)=O>C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[C:8]2[S:14][CH:13]=[C:12]([CH3:15])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2]
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Name
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3-methyl-7-oxo-4,7-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(C2=C(NC1)C(=CS2)C)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
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Details
|
washed twice with water (50 mL) and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
To the solid residue dissolved in a mixture of ethyl acetate and isopropanol (10/1, 55 mL) sodium acetate trihydrate (2.0 g) and palladium hydroxide on carbon (20%, 0.3 g)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered on a CELITE™ pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography (EtOAc/hexane, 10/90)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=C2C(=NC1)C(=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |